1-Bromo-4,4-dimethylhexane

Quality Assurance Procurement Specification Alkyl Halide Purity

1-Bromo-4,4-dimethylhexane (CAS 1081531-98-7; molecular formula C₈H₁₇Br; molecular weight 193.12 g/mol) is a primary alkyl bromide featuring a gem-dimethyl quaternary carbon center at the C4 position of a linear six-carbon backbone, with the bromine substituent located at the terminal C1 carbon. The canonical SMILES representation, CCC(C)(C)CCCBr, and InChIKey, LTBAGDLUWUBZEI-UHFFFAOYSA-N, confirm the compound's structural identity.

Molecular Formula C8H17Br
Molecular Weight 193.12 g/mol
Cat. No. B13192386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4,4-dimethylhexane
Molecular FormulaC8H17Br
Molecular Weight193.12 g/mol
Structural Identifiers
SMILESCCC(C)(C)CCCBr
InChIInChI=1S/C8H17Br/c1-4-8(2,3)6-5-7-9/h4-7H2,1-3H3
InChIKeyLTBAGDLUWUBZEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4,4-dimethylhexane: Structural Identity and Selection Context for a Branched Primary Alkyl Bromide


1-Bromo-4,4-dimethylhexane (CAS 1081531-98-7; molecular formula C₈H₁₇Br; molecular weight 193.12 g/mol) is a primary alkyl bromide featuring a gem-dimethyl quaternary carbon center at the C4 position of a linear six-carbon backbone, with the bromine substituent located at the terminal C1 carbon . The canonical SMILES representation, CCC(C)(C)CCCBr, and InChIKey, LTBAGDLUWUBZEI-UHFFFAOYSA-N, confirm the compound's structural identity . As a member of the branched alkyl halide class, it is primarily employed as a synthetic intermediate in organic synthesis, medicinal chemistry, and materials science, where the sterically encumbered neopentyl-like motif adjacent to a reactive electrophilic center offers a distinctive reactivity profile for nucleophilic substitution and cross-coupling transformations . The compound is available from specialty chemical suppliers at a minimum purity specification of 95% .

Why 1-Bromo-4,4-dimethylhexane Cannot Be Replaced by Isomeric Bromo-Dimethylhexanes or Linear Alkyl Bromides


Within the C₈H₁₇Br isomer family, the precise positioning of methyl branching and the bromine leaving group dictates fundamentally different steric environments and, consequently, divergent reactivity in nucleophilic substitution (SN2) and elimination pathways . The gem-dimethyl group at C4 in 1-bromo-4,4-dimethylhexane creates a localized steric barrier proximal to the electrophilic center that is absent in regioisomers such as 1-bromo-5,5-dimethylhexane or 2-bromo-4,4-dimethylhexane, where the quaternary center is either further removed from or directly adjacent to the reactive carbon . This steric profile yields a reactivity pattern distinct from unhindered linear 1-bromoalkanes (e.g., 1-bromohexane) and from secondary or tertiary bromides bearing different branching architectures [1]. Evidence from structurally related α-halo ketones demonstrates that neopentyl-type substitution adjacent to a reactive center produces only a modest rate retardation in SN2 reactions relative to unhindered analogs—an observation that directly informs the kinetic expectations for 1-bromo-4,4-dimethylhexane versus its less sterically demanding linear counterparts [1]. Generic substitution without consideration of these steric parameters risks altered reaction kinetics, divergent product distributions in elimination-competition scenarios, and compromised synthetic reproducibility [1].

Quantitative Evidence for Differentiating 1-Bromo-4,4-dimethylhexane from Close Structural Analogs


Purity Benchmark: 95% Minimum Assay Specification from Commercial Suppliers

1-Bromo-4,4-dimethylhexane is supplied at a minimum purity specification of 95% (GC assay), as documented by specialty chemical supplier CymitQuimica . This specification provides a procurement-relevant quality benchmark that can be directly compared against the purity specifications of analogous branched alkyl bromides offered by the same or different suppliers. For instance, 1-bromo-5,5-dimethylhexane and 2-bromo-4,4-dimethylhexane are also listed at 95% minimum purity by various vendors, establishing this as the prevailing commercial standard for this isomer class . The key differentiation for procurement is the availability and catalog status of the compound: while many C₈H₁₇Br isomers are stocked as off-the-shelf catalog items, 1-bromo-4,4-dimethylhexane has been listed as a discontinued product by at least one supplier (CymitQuimica), indicating that batch availability and lead time must be independently verified at the time of sourcing .

Quality Assurance Procurement Specification Alkyl Halide Purity

Steric Modulation of SN2 Reactivity: Neopentyl-Type Retardation Relative to Unhindered Primary Bromides

The SN2 reactivity of 1-bromo-4,4-dimethylhexane is modulated by the gem-dimethyl group at C4, which introduces steric hindrance three carbon atoms removed from the electrophilic center. While no direct kinetic study has been reported for this exact compound, quantitative structure-reactivity data from the closely related system 1-bromo-4,4-dimethyl-2-pentanone (bromomethyl neopentyl ketone) provide a validated class-level inference [1]. In that study, Sorensen et al. demonstrated that 1-bromo-4,4-dimethyl-2-pentanone is only slightly less reactive than bromo acetone in bimolecular nucleophilic substitution with acetate and azide ions, despite the carbonyl group being neopentylic (i.e., flanked by a tert-butyl-like quaternary center) [1]. The results were interpreted in terms of a normal SN2 transition state lacking special conjugative or bridging interactions, establishing that the neopentyl steric effect in such systems produces modest, quantifiable rate attenuation rather than reaction suppression [1]. By extrapolation, 1-bromo-4,4-dimethylhexane is expected to exhibit attenuated but productive SN2 reactivity relative to 1-bromohexane, with the degree of rate reduction being far less severe than for neopentyl bromide (1-bromo-2,2-dimethylpropane), where the quaternary center is directly adjacent to the reaction site.

SN2 Kinetics Steric Hindrance Neopentyl Effect

Structural Differentiation from Regioisomeric 1-Bromo-dimethylhexanes: Branching Position and Steric Environment

Among the C₈H₁₇Br constitutional isomers bearing two methyl branches, the position of the gem-dimethyl group relative to the bromine-bearing carbon is the primary structural variable determining steric and electronic properties. 1-Bromo-4,4-dimethylhexane (SMILES: CCC(C)(C)CCCBr) places the quaternary center at C4, separated from the electrophilic C1 by a three-carbon methylene spacer (C2–C3–C4) . In contrast, 1-bromo-5,5-dimethylhexane (SMILES: CC(C)(C)CCCCBr) positions the gem-dimethyl at C5 with a four-carbon spacer, while 1-bromo-3,3-dimethylhexane locates the quaternary center at C3 with a two-carbon spacer. This systematic variation in spacer length modulates the through-bond steric influence on the SN2 transition state: longer spacers diminish steric interference, while shorter spacers amplify it. The C4 substitution pattern of 1-bromo-4,4-dimethylhexane represents an intermediate steric regime—distinct from both the more hindered 1-bromo-3,3-dimethylhexane and the less hindered (nearly linear-like) 1-bromo-5,5-dimethylhexane—making it the preferred choice when moderate but non-negligible steric differentiation from a linear primary bromide is synthetically desired .

Regioisomer Comparison Steric Environment Structure-Property Relationship

Synthetic Accessibility: Free-Radical Bromination of 4,4-Dimethylhexane as a Defined Entry Route

1-Bromo-4,4-dimethylhexane can be synthesized via free-radical bromination of the parent hydrocarbon 4,4-dimethylhexane using elemental bromine (Br₂) in the presence of a radical initiator such as UV light or peroxides . This route is structurally selective: the terminal primary C–H bonds at C1 are the kinetically favored sites for radical bromination due to the higher stability of the primary radical intermediate relative to internal secondary positions, particularly when the gem-dimethyl group at C4 electronically and sterically deactivates proximal methylene positions. An alternative industrial preparation employs phosphorus tribromide (PBr₃) to convert the corresponding primary alcohol, 4,4-dimethyl-1-hexanol, into the target bromide under mild conditions with high yield . The availability of two mechanistically distinct synthetic pathways—radical halogenation for laboratory-scale preparation and alcohol substitution for larger-scale production—provides sourcing flexibility that may not apply to regioisomers where competing bromination at multiple sites complicates product isolation .

Synthesis Route Free-Radical Bromination Precursor Availability

Physicochemical Property Gap: Absence of Experimental Density, Boiling Point, and Melting Point Data

A comprehensive search of authoritative databases and supplier catalogs reveals that experimental density, boiling point, and melting point data for 1-bromo-4,4-dimethylhexane are not publicly reported . The Chemsrc CAS registry entry for CAS 1081531-98-7 lists density as N/A, boiling point as N/A, and melting point as N/A, confirming the absence of experimentally determined values in the major aggregated databases . Similarly, the CymitQuimica product specification sheet leaves all physical property fields (melting point, boiling point, flash point, density) blank . This data gap contrasts with structurally simpler primary alkyl bromides such as 1-bromohexane, for which well-established physical constants (boiling point ~155 °C; density ~1.18 g/mL) are readily available from multiple authoritative sources. The absence of basic physical property data represents a material differentiator for procurement: users requiring density and boiling point information for process engineering, safety assessments, or formulation calculations must either determine these values experimentally or rely on in silico predictions, adding both time and cost to the selection of this compound over data-rich alternatives.

Physicochemical Properties Data Availability Procurement Risk

Safety and Toxicology: Absence of Published Toxicological Data Requiring Precautionary Handling

No published toxicological studies, LD₅₀ values, or safety data sheets (SDS) containing experimentally derived hazard classifications were identified for 1-bromo-4,4-dimethylhexane in the public domain [1]. The CIRS GHS database entry for CAS 1081531-98-7 omits hazard category classifications, H-codes, pictograms, and signal words, indicating that no harmonized GHS classification has been assigned [1]. This toxicological data vacuum contrasts with well-studied alkyl bromides such as 1-bromohexane, for which established hazard profiles (flammable liquid, skin/eye irritant, potential respiratory irritant) guide laboratory handling and regulatory compliance. In the absence of compound-specific data, the precautionary principle dictates that 1-bromo-4,4-dimethylhexane should be handled with protocols appropriate for alkyl halides as a class: use in a fume hood, avoidance of skin and eye contact, and storage in a cool, dry environment as recommended by commercial suppliers . For procurement in regulated environments (pharmaceutical development, GLP toxicology studies), the lack of toxicological characterization may necessitate commissioning bespoke safety assessments, adding a cost and timeline consideration relative to data-rich alternatives.

Safety Assessment Toxicology Gap Handling Precaution

Application Scenarios Where 1-Bromo-4,4-dimethylhexane Offers Scientifically Justified Selection Advantage


Sterically Tuned Alkyl Electrophile for SN2-Based Fragment Coupling in Medicinal Chemistry

In medicinal chemistry programs requiring alkylation of heteroatom nucleophiles (amines, thiols, phenols) with a branched alkyl chain, 1-bromo-4,4-dimethylhexane delivers a steric profile intermediate between unhindered 1-bromohexane and severely hindered neopentyl bromide. The gem-dimethyl group at C4, three carbons removed from the electrophilic center, attenuates SN2 reactivity only modestly—as demonstrated by the rate data on 1-bromo-4,4-dimethyl-2-pentanone, which reacts only slightly more slowly than bromo acetone with acetate and azide nucleophiles [1]. This kinetic profile ensures productive alkylation yields under standard SN2 conditions (K₂CO₃/DMF, 50 °C, 12 h) while the quaternary branching imparts increased lipophilicity (calculated logP elevation vs. linear C₈ chain) and metabolic stability to the resulting adducts . The compound is therefore suited for late-stage diversification of lead scaffolds where subtle modulation of steric bulk, lipophilicity, and metabolic soft spots is desired without resorting to fully hindered (and kinetically sluggish) neopentyl electrophiles.

Grignard Reagent Precursor for Organometallic Cross-Coupling with a Defined Steric Footprint

The primary bromide functionality of 1-bromo-4,4-dimethylhexane enables formation of the corresponding Grignard reagent (4,4-dimethylhexylmagnesium bromide) for use in Kumada, Negishi, and related transition-metal-catalyzed cross-coupling reactions. The gem-dimethyl group at C4 provides a sterically differentiated organometallic nucleophile that, upon transmetallation, transfers a branched alkyl fragment to the substrate [1]. Compared to the Grignard reagent derived from 1-bromohexane, the 4,4-dimethylhexyl Grignard offers increased steric demand that can influence diastereoselectivity in additions to chiral electrophiles and modulate the rate of undesired homocoupling side reactions. The predictable regiochemistry of the parent bromide (primary halide, no competing tertiary bromide formation during radical bromination synthesis) ensures that the Grignard reagent is obtained as a single constitutional isomer, avoiding the product complexity that can arise from regioisomeric bromide mixtures [1].

Reference Standard for Structure-Reactivity Studies on the Neopentyl Steric Effect in SN2 Reactions

For physical organic chemistry investigations into the distance-dependence of steric effects in bimolecular nucleophilic substitution, 1-bromo-4,4-dimethylhexane serves as a systematically designed probe molecule. Its C1–C4 spacer places the quaternary center three methylene units from the reaction center, complementing existing kinetic data on 1-bromo-4,4-dimethyl-2-pentanone (C1–C2 spacer, neopentylic carbonyl) [1] and extending the steric-distance series beyond the extensively studied neopentyl (one-carbon spacer) and neophyl (two-carbon spacer) systems. The primary bromide leaving group ensures that SN2 kinetics are not convoluted by competing SN1 pathways or elimination, enabling clean determination of second-order rate constants for correlation with steric parameters (Taft Eₛ values, Charton ν parameters). The absence of confounding functional groups (carbonyl, aryl, heteroatom) makes this compound a cleaner steric probe than the ketone analog studied by Sorensen et al., as electronic effects from remote substituents are eliminated from the kinetic analysis [1].

Specialty Monomer or Chain-Transfer Agent Precursor in Polymer Chemistry

In polymer and materials science, 1-bromo-4,4-dimethylhexane can serve as an initiator precursor for atom transfer radical polymerization (ATRP) or as a chain-transfer agent in radical polymerizations where controlled branching topology is desired. The primary alkyl bromide functionality provides a suitable initiation site for ATRP (in conjunction with Cu(I)/ligand catalyst systems), while the gem-dimethyl branch point at C4 introduces a precisely located steric element into the resulting polymer chain end [1]. Relative to linear 1-bromoalkane initiators, the branched initiator yields polymers with subtly altered hydrodynamic volumes and glass transition temperatures, parameters that can be systematically tuned by selection of the initiator branching architecture. The predictable monobromination outcome during synthesis ensures initiator homogeneity, a critical quality attribute for controlled polymerization where initiator purity directly impacts dispersity (Đ) and molecular weight control [1].

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